molecular formula C9H7NO3 B084911 2-methyl-5-nitro-1-benzofuran CAS No. 14146-09-9

2-methyl-5-nitro-1-benzofuran

Cat. No.: B084911
CAS No.: 14146-09-9
M. Wt: 177.16 g/mol
InChI Key: GDQWGORSGRIJCV-UHFFFAOYSA-N
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Description

2-methyl-5-nitro-1-benzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5-nitro-1-benzofuran typically involves the nitration of 2-methylbenzofuran. One common method is the electrophilic nitration using a mixture of nitric acid and acetic anhydride. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer nitrating agents and solvents can improve the overall efficiency and environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-5-nitro-1-benzofuran undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Reduction: 2-Methyl-5-aminobenzofuran.

    Substitution: Various substituted benzofuran derivatives.

    Oxidation: 2-Carboxy-5-nitrobenzofuran.

Scientific Research Applications

2-methyl-5-nitro-1-benzofuran has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-1-benzofuran depends on its specific application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

    2-Methylbenzofuran: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    5-Nitrobenzofuran: Lacks the methyl group, which can influence its physical properties and reactivity.

    2-Methyl-3-nitrobenzofuran:

Biological Activity

2-Methyl-5-nitro-1-benzofuran (MNB) is a compound that belongs to the class of benzofuran derivatives, characterized by a methyl group at the 2-position and a nitro group at the 5-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides a comprehensive review of the biological activity of MNB, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C10H8N2O2\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{2}

This compound's unique structure contributes to its reactivity and biological activity. The presence of the nitro group is particularly significant, as it can undergo bioreduction to form reactive intermediates that interact with cellular components.

The mechanism of action for MNB is primarily attributed to the nitro group, which can be reduced to an amino group in biological systems. This transformation can lead to the formation of reactive species that may exert antimicrobial or anticancer effects through interactions with cellular macromolecules such as DNA and proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of MNB against various bacterial strains. For instance, it has shown promising in vitro activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these activities are critical for evaluating its effectiveness.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus25Moderate
Klebsiella pneumoniae50Moderate
Escherichia coli30Moderate

These results indicate that MNB could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, MNB has been investigated for its anticancer potential. Research has demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The following table summarizes the cytotoxic effects observed in recent studies:

Cell Line IC50 (µM) Effect
HeLa15High cytotoxicity
A54920High cytotoxicity

These findings suggest that MNB may inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest .

Case Studies

  • Antibacterial Study : A study conducted by Yempala et al. synthesized several benzofuran derivatives, including MNB, which were tested against Mycobacterium tuberculosis. The results indicated that MNB exhibited significant antimycobacterial activity with an MIC value lower than many standard treatments .
  • Anticancer Study : Wu et al. explored the effects of MNB derivatives on various cancer cell lines and reported that certain modifications to the benzofuran structure enhanced its cytotoxicity against cancer cells, suggesting a structure-activity relationship that could guide future drug development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of MNB with various biological targets. These simulations reveal potential interactions with proteins involved in cancer progression and bacterial resistance mechanisms. For example, docking studies have shown favorable interactions between MNB and dihydrofolate reductase, a target relevant in both cancer therapy and antibiotic resistance .

Properties

IUPAC Name

2-methyl-5-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-6-4-7-5-8(10(11)12)2-3-9(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQWGORSGRIJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403671
Record name 2-methyl-5-nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14146-09-9
Record name 2-methyl-5-nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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